

Unveiling FERb 033: A Potent and Selective Estrogen Receptor-Beta Agonist

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Compound of Interest

Compound Name: FERb 033

Cat. No.: B560264

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Core Summary

FERb 033 is a synthetic, nonsteroidal small molecule identified as a potent and highly selective agonist for the Estrogen Receptor-Beta (ER β).^{[1][2]} Synthesized and characterized in 2009, **FERb 033** has emerged as a valuable research tool for elucidating the specific biological roles of ER β in various physiological and pathological processes. Its high selectivity over Estrogen Receptor-Alpha (ER α) allows for the targeted investigation of ER β -mediated signaling pathways, offering potential therapeutic avenues for a range of conditions, including certain cancers and inflammatory diseases.

Discovery and Synthesis

FERb 033 was developed through a rational drug design approach aimed at optimizing the salicylaldoxime scaffold to achieve high-affinity and selective binding to ER β . The key structural modifications leading to the discovery of **FERb 033** involved the strategic placement of halogen atoms on the phenyl rings of the core structure.

While the full, detailed synthesis protocol from the primary literature remains proprietary, the general approach involves a multi-step chemical synthesis. The key reaction steps, based on related salicylaldoxime syntheses, likely include:

- **Suzuki Coupling:** Formation of the biaryl core structure through a palladium-catalyzed cross-coupling reaction.
- **Oxime Formation:** Reaction of the resulting aldehyde with hydroxylamine to generate the characteristic salicylaldoxime moiety.
- **Purification:** Purification of the final compound is typically achieved through column chromatography and recrystallization to yield high-purity **FERb 033**.

The successful synthesis yielded a compound with the formal chemical name: 4-(3-chloro-4-hydroxyphenyl)-2-fluoro-5-hydroxybenzaldehyde oxime.

Physicochemical and Pharmacological Properties

A summary of the key quantitative data for **FERb 033** is presented in the table below, highlighting its potent and selective ER β agonist activity.

Property	Value	Reference
Binding Affinity (K _i) for ER β	7.1 nM	[1][2]
Functional Potency (EC ₅₀) at ER β	4.8 nM	[1][2]
Selectivity for ER β over ER α	62-fold	[1][2]

Mechanism of Action and Signaling Pathways

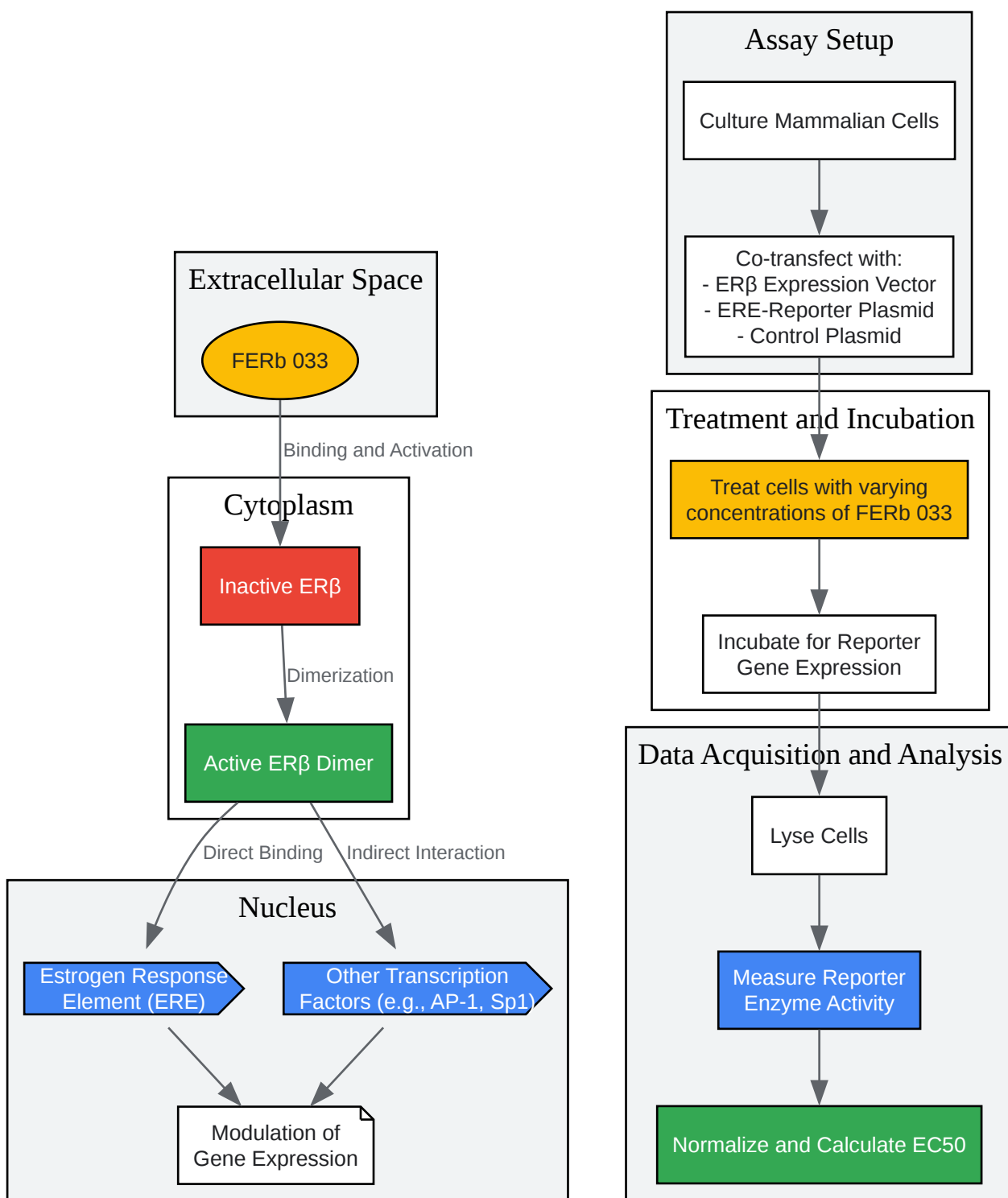
FERb 033 exerts its biological effects by binding to and activating ER β , a ligand-activated transcription factor. Upon binding, ER β undergoes a conformational change, allowing it to dimerize and translocate to the nucleus. The activated ER β dimer then modulates gene expression through two primary mechanisms:

- **Direct Genomic Signaling:** The ER β dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby directly regulating their transcription.

- Indirect Genomic Signaling: The ER β dimer can also interact with other transcription factors, such as AP-1 and Sp1, to indirectly influence the expression of genes that may not contain a classical ERE.

The downstream effects of **FERb 033**-mediated ER β activation are cell-type and context-dependent. In some cancer cell lines, activation of ER β by specific agonists has been shown to suppress invasiveness, potentially through the modulation of pathways like TGF β signaling.

Below is a diagram illustrating the generalized signaling pathway of **FERb 033**.



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References

- 1. Estrogen receptor- β | 3A. Estrogen receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. FERb 033 - Wikipedia [en.wikipedia.org]
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